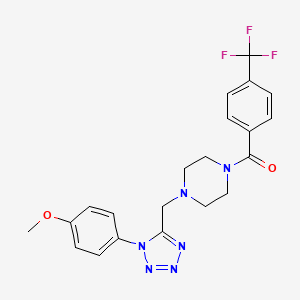

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

This compound features a piperazine core substituted with a tetrazole-methoxyphenyl moiety and a trifluoromethylphenyl-methanone group. The methoxyphenyl substituent may contribute to solubility and electronic effects, influencing receptor binding. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, GPCRs, and ion channels.

Properties

IUPAC Name |

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-32-18-8-6-17(7-9-18)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)15-2-4-16(5-3-15)21(22,23)24/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUBWMDLLHBVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as para-methoxyphenylpiperazine, have been found to interact with monoamine neurotransmitters

Mode of Action

Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs of abuse such as amphetamines

Biochemical Pathways

Similar compounds have been found to affect the cholinergic transmission, which is crucial in cognitive functions

Pharmacokinetics

Similar compounds, such as para-methoxyphenylpiperazine, are known to be metabolized in the liver and excreted renally

Result of Action

Biological Activity

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

- Piperazine Ring : A common motif in pharmacology, known for its ability to interact with various biological targets.

- Tetrazole Moiety : This five-membered ring contributes to the compound's lipophilicity and potential receptor binding capabilities.

- Trifluoromethyl Group : Enhances metabolic stability and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors, which are critical in neurological functions.

Key Mechanisms:

- Receptor Binding : The tetrazole moiety is believed to facilitate binding to glutamate receptors, influencing excitatory neurotransmission.

- Enzyme Modulation : The piperazine ring may interact with various enzymes, potentially altering metabolic pathways associated with neuroprotection or anti-inflammatory effects.

Biological Activity Data

A summary of relevant biological activities observed in research studies is presented in the following table:

1. Anticonvulsant Activity

In a study evaluating anticonvulsant properties, the compound demonstrated a notable ability to reduce seizure frequency in animal models. The SAR analysis indicated that modifications to the methoxyphenyl group enhanced its efficacy, suggesting that this moiety plays a crucial role in its anticonvulsant activity.

2. Antitumor Efficacy

Research into the cytotoxic effects against various cancer cell lines revealed that the compound exhibited significant antitumor activity. For instance, an IC50 value of less than 2 µg/mL was recorded against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its therapeutic potential. Key findings include:

- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor affinity.

- Trifluoromethyl Group : This substitution increases metabolic stability and may enhance binding interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Pharmacokinetic and Pharmacodynamic Considerations

- Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5 estimated) but may reduce aqueous solubility. Comparable to analogs in , which exhibit moderate blood-brain barrier penetration .

- Methoxyphenyl vs. Fluorophenyl : Methoxy substitution (logD ~2.8) likely improves solubility compared to fluorophenyl analogs (logD ~3.2), as seen in .

- Piperazine Core : Facilitates hydrogen bonding with targets (e.g., kinases or GPCRs), though selectivity depends on tetrazole/aryl substitutions .

Antiproliferative Activity

Piperazine-tetrazole hybrids () demonstrate moderate antiproliferative activity against cancer cell lines (IC₅₀: 5–20 µM). The trifluoromethylphenyl group in the target compound may enhance potency by promoting hydrophobic interactions with oncogenic targets (e.g., tubulin or topoisomerases) .

Ferroptosis Induction

The methoxyphenyl group may act as an antioxidant, counteracting ferroptosis in normal cells, while the trifluoromethylphenyl moiety could induce lipid peroxidation in cancer cells .

Bioavailability and Toxicity

- Toxicity Risks : Piperazine derivatives may exhibit off-target effects (e.g., hERG inhibition), necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2 : Alkylation of the tetrazole with a piperazine derivative, often using a bromomethyl intermediate.

- Step 3 : Coupling with a trifluoromethylphenyl ketone via nucleophilic acyl substitution.

- Critical Factors : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly affect reaction kinetics and byproduct formation. For example, higher temperatures may lead to decomposition of the trifluoromethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>95% required for pharmacological studies) with a C18 column and acetonitrile/water gradient .

- NMR : H and C NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), tetrazole (δ ~8.5 ppm for aromatic protons), and trifluoromethyl (δ ~120–125 ppm in F NMR) groups .

- X-ray Crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the tetrazole ring) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Impurity 1 : Unreacted piperazine intermediates due to incomplete alkylation. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of tetrazole to piperazine) .

- Impurity 2 : Hydrolysis of the trifluoromethyl group under acidic conditions. Use anhydrous solvents and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Reactivity : The -CF group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in enzyme-binding studies). This can be quantified via Hammett substituent constants (σ = 0.43 for -CF) .

- Bioactivity : The group improves metabolic stability and membrane permeability, as shown in comparative studies with non-fluorinated analogs (e.g., 2x higher half-life in hepatic microsomes) .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Dose-Response Curves : Use at least 10 concentration points with triplicate measurements to improve statistical power .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) against related targets?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications at the tetrazole (e.g., replacing methoxyphenyl with chlorophenyl) or piperazine (e.g., N-methylation) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors, followed by MD simulations to assess stability .

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Experimental Design & Data Analysis

Q. How should researchers design a robust pharmacokinetic study for this compound?

- Methodological Answer :

- In Vivo Design : Use a crossover study in rodents (n ≥ 6/group) with IV and oral administration to calculate bioavailability (F%). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24h post-dose .

- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Use deuterated internal standards for precision .

Q. What statistical methods are appropriate for analyzing contradictory spectral data (e.g., NMR vs. X-ray results)?

- Methodological Answer :

- Principal Component Analysis (PCA) : To identify outliers in spectral datasets .

- Bayesian Inference : Weigh conflicting data points based on prior probabilities (e.g., X-ray data has higher certainty than NMR for stereochemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.